molecular formula C11H10N4O B180523 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile CAS No. 116884-64-1

5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B180523
M. Wt: 214.22 g/mol
InChI Key: AIQYZOPCGVEHML-UHFFFAOYSA-N
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Description

5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (5-AMPC) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of pyrazole, which is an aromatic heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms. 5-AMPC has been found to have a variety of effects on biochemical and physiological processes, and its potential applications in research are wide-ranging.

Scientific Research Applications

1. Structural Biology and Drug Discovery

  • Application : This compound is used in the study of small molecules and their mechanisms of action in drug discovery .
  • Method : The mechanism of action is studied using structural biology, which is a powerful tool to determine the mechanisms of action for both targets and the developed compounds .
  • Results : The co-crystal structure of ZIKV protein with 5-amino-1-((4-methoxyphenyl) sulfonyl)-1H-pyrazol-3-yl benzoate (compound 1) was solved. In the co-crystal structure, only the benzoyl moiety of the inhibitor was observed, forming a covalent bond with S135 of NS3 .

2. Synthesis of Antidepressant Molecules

  • Application : This compound is potentially involved in the synthesis of antidepressant molecules .
  • Method : The synthesis of antidepressant molecules often involves metal-catalyzed procedures .
  • Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application .

3. Synthesis of Unique Chemicals

  • Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
  • Method : The specific methods of synthesis are not provided, but it’s likely that it involves standard organic synthesis techniques .
  • Results : The results of the synthesis are not provided, but the compound is made available for researchers to use in their experiments .

4. Triazole Derivatives

  • Application : The compound could potentially be involved in the synthesis of triazole derivatives .
  • Method : The synthesis of triazole derivatives often involves the reaction of azides with alkynes to form a five-membered ring containing two carbon and three nitrogen atoms .
  • Results : Triazole derivatives show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

5. Unique Chemical Collection

  • Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
  • Method : The specific methods of synthesis are not provided, but it’s likely that it involves standard organic synthesis techniques .
  • Results : The results of the synthesis are not provided, but the compound is made available for researchers to use in their experiments .

6. Synthesis of Triazole Derivatives

  • Application : The compound could potentially be involved in the synthesis of triazole derivatives .
  • Method : The synthesis of triazole derivatives often involves the reaction of azides with alkynes to form a five-membered ring containing two carbon and three nitrogen atoms .
  • Results : Triazole derivatives show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-10-4-2-9(3-5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQYZOPCGVEHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377184
Record name 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

CAS RN

116884-64-1
Record name 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116884-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SC Plem, D Müller, MC Murguia - 2015 - ri.conicet.gov.ar
A series of six pyrazoles was synthesized by Michael-type addition reaction. The molecules 5- amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) were synthesized from (ethoxymethylene)…
Number of citations: 9 ri.conicet.gov.ar
S Gupta, LM Rodrigues, AP Esteves… - European journal of …, 2008 - Elsevier
Some pyrazolo[3,4-d]pyrimidines, structurally related with allopurinol, a well known xanthine oxidase inhibitor, clinically used in the therapy of gout, have also been reported as potent …
Number of citations: 122 www.sciencedirect.com

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